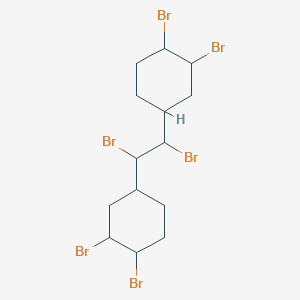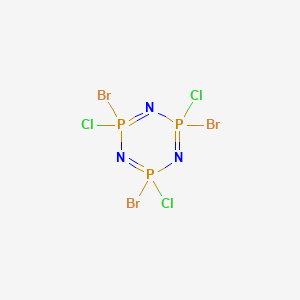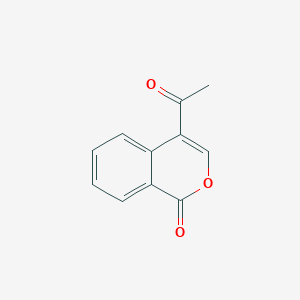
cis-Myrtanol
Vue d'ensemble
Description
Cis-Myrtanol is a chemical compound that belongs to the class of monoterpenes. It is commonly found in plants such as Myrtus communis, Eucalyptus globulus, and Citrus limon. Cis-Myrtanol has been widely studied for its potential applications in the fields of medicine, agriculture, and food industry.
Applications De Recherche Scientifique
Biotransformation Studies
- Biotransformation by Fungi : The biotransformation of cis-Myrtanol by the fungus Glomerella cingulata has been studied. cis-Myrtanol was converted into several hydroxy-cis-myrtanol compounds and thujane-7, 10-diol, which involves cyclopropane ring structures (Miyazawa, Suzuki, & Kameoka, 1997).
Chemical Synthesis and Structure
- Synthesis of cis-Myrtanylstannanes : Enantiomerically pure cis- and trans-myrtanylstannanes were synthesized and characterized, demonstrating the potential for creating structurally complex compounds from cis-Myrtanol (Beckmann, Duthie, & Grassmann, 2009).
Biological and Ecological Interactions
- Role in Insect Behavior : cis-Myrtanol, among other compounds, was found to influence the behavior and attraction patterns of the southern pine beetle, Dendroctonus frontalis. This indicates a role in ecological interactions and pest management strategies (Sullivan, 2005).
Antimicrobial Activity
- Growth Inhibition of Intestinal Bacteria : cis-Myrtanol demonstrated growth-inhibitory activities against harmful intestinal bacteria, highlighting its potential as an antimicrobial agent (Yang, Lee, & Lee, 2015).
Chemical Reactions and Derivatives
- Aldol Reactions for Chiral Synthesis : The use of cis-Myrtanol in asymmetric aldol reactions was explored, demonstrating its utility in producing chiral compounds for chemical synthesis (Sobahi & Arabia, 2003).
Pheromonal Effects in Insects
- Interactions with Pine Beetles : Myrtenol, myrtanol, and myrtenal in the Dendroctonus armandi beetle and Pinus armandi interactions suggest roles in pest-host dynamics, potentially offering insights into pest management (Zhao et al., 2019).
Propriétés
Numéro CAS |
15358-92-6 |
|---|---|
Nom du produit |
cis-Myrtanol |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
[(1R,2S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol |
InChI |
InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8-,9-/m1/s1 |
Clé InChI |
LDWAIHWGMRVEFR-IWSPIJDZSA-N |
SMILES isomérique |
CC1([C@@H]2CC[C@@H]([C@H]1C2)CO)C |
SMILES |
CC1(C2CCC(C1C2)CO)C |
SMILES canonique |
CC1(C2CCC(C1C2)CO)C |
Autres numéros CAS |
15358-92-6 473-01-8 |
Synonymes |
(1alpha,2beta,5alpha)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

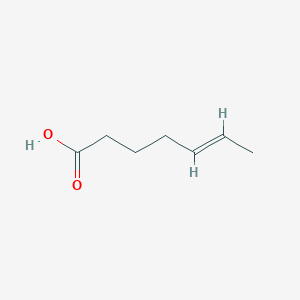
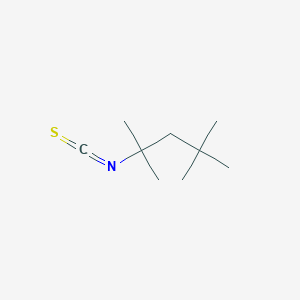
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)
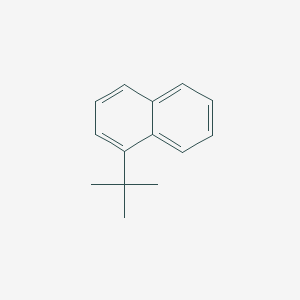
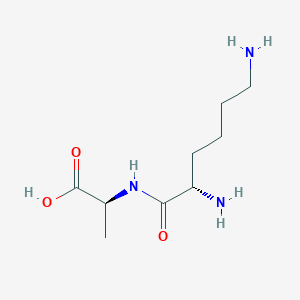
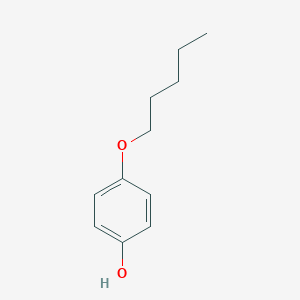
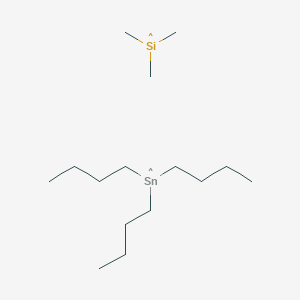
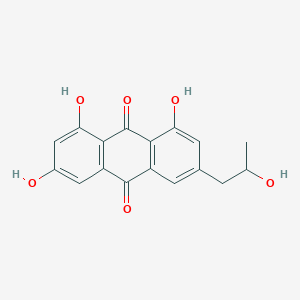
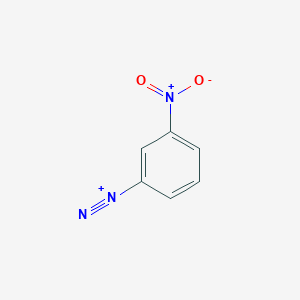
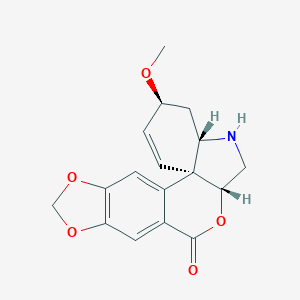
![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)
